Isoxazole Regiochemistry Impact on FtsZ Inhibition (Class-Level Inference)
In a structurally related series of isoxazole-containing benzamide FtsZ inhibitors, compounds bearing the isoxazol-5-yl group (B14, B16) displayed markedly superior antibacterial activity compared to their isoxazol-3-yl counterparts [1]. While no direct data for 4-acetamido-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is available, its 5-yl architecture aligns it with the more potent series.
| Evidence Dimension | Antibacterial potency (MIC) against B. subtilis ATCC 9372 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | PC190723 (MIC 0.5 μg/mL) and series A compounds (isoxazol-3-yl, MIC > 4 μg/mL) |
| Quantified Difference | Class-level SAR: isoxazol-5-yl derivatives (series B) are up to ~30-fold more potent than PC190723 in analogous assays [1] |
| Conditions | Broth microdilution assay (CLSI guidelines) |
Why This Matters
Procurement decisions should prioritize the 5-yl isomer over 3-yl isomers for projects targeting FtsZ-mediated antibacterial activity; substitution with a 3-yl analog is likely to result in significant potency loss.
- [1] Bi F, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;159:90-103. View Source
